molecular formula C21H22F2N2O3 B2619336 N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide CAS No. 1234850-66-8

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide

Cat. No. B2619336
CAS RN: 1234850-66-8
M. Wt: 388.415
InChI Key: FWBRUAUEBROQEP-UHFFFAOYSA-N
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Description

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide, also known as FPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPBA is a synthetic compound that has been synthesized through a multi-step process, and it has been found to exhibit a range of biological activities.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has focused on the synthesis and evaluation of antimicrobial activities of compounds related to N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide. For instance, Anuse et al. (2019) synthesized substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives and assessed their antimicrobial activities against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, revealing moderate to good activity (Anuse et al., 2019).

Pharmacological Applications

Other studies have investigated the pharmacological activities of compounds structurally similar to N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide. Bristow et al. (2017) detailed the preclinical characterization of BMS-986169, a compound with a similar structural motif, highlighting its potential in treating major depressive disorder through the modulation of the GluN2B receptor (Bristow et al., 2017).

Anticancer Activity

Some derivatives of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide have been explored for their anticancer properties. Hammam et al. (2005) synthesized fluoro-substituted benzo[b]pyran derivatives, exhibiting anticancer activity against lung cancer cell lines at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

Ligand-Protein Interactions and Photovoltaic Efficiency

Mary et al. (2020) conducted studies on bioactive benzothiazolinone acetamide analogs, including spectroscopic and quantum mechanical studies, ligand-protein interactions, and photovoltaic efficiency modeling. These compounds showed good light harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells (Mary et al., 2020).

properties

IUPAC Name

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-2-(2-fluorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N2O3/c22-17-6-2-1-5-16(17)21(27)25-11-9-15(10-12-25)13-24-20(26)14-28-19-8-4-3-7-18(19)23/h1-8,15H,9-14H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBRUAUEBROQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=CC=CC=C2F)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide

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